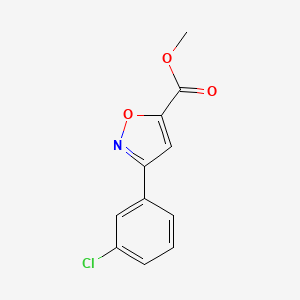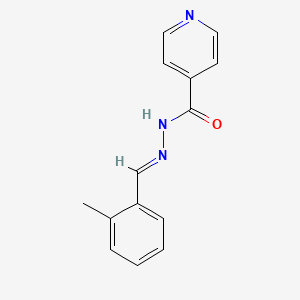![molecular formula C23H35N3O2S B11677723 2-{[2-(diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one](/img/structure/B11677723.png)
2-{[2-(diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a diethylaminoethyl group, a sulfanyl group, a heptyl chain, a hydroxy group, and a phenyl group attached to a dihydropyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the diethylaminoethyl group: This step involves the alkylation of the dihydropyrimidinone core with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the sulfanyl group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Addition of the heptyl chain: This can be achieved through a Friedel-Crafts alkylation reaction using heptyl chloride and a Lewis acid catalyst.
Hydroxylation: The hydroxy group can be introduced through a selective oxidation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The dihydropyrimidinone core can be reduced to form a tetrahydropyrimidinone derivative.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydropyrimidinone derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.
Comparison with Similar Compounds
- **2-{[2-(Diethylamino)ethyl]sulfanyl}-4,6-dimethylnicotinonitrile
- **N-(2-{[2-(Diethylamino)ethyl]sulfanyl}phenyl)benzamide hydrochloride
Comparison:
Structural Differences: The presence of different functional groups and substituents in similar compounds can lead to variations in their chemical and biological properties.
Uniqueness: 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptyl-6-hydroxy-3-phenyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which may confer distinct reactivity and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C23H35N3O2S |
|---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]-5-heptyl-6-hydroxy-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C23H35N3O2S/c1-4-7-8-9-13-16-20-21(27)24-23(29-18-17-25(5-2)6-3)26(22(20)28)19-14-11-10-12-15-19/h10-12,14-15,27H,4-9,13,16-18H2,1-3H3 |
InChI Key |
IVHNULTYYYWAPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN(CC)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677645.png)
![(5E,5'E)-5,5'-[benzene-1,3-diyldi(E)methylylidene]bis(3-phenyl-2-thioxo-1,3-thiazolidin-4-one)](/img/structure/B11677653.png)

![N'-[(Z)-(4-Hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11677672.png)
![2-[(4-ethoxyphenyl)amino]-N-(3-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11677678.png)
![N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11677686.png)
![(5Z)-5-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677689.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11677694.png)
![ethyl 4-{[(1Z)-1-(3-oxo-1-benzothiophen-2(3H)-ylidene)ethyl]amino}benzoate](/img/structure/B11677698.png)
![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11677702.png)
![N'-[(1Z)-1-(4-chlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11677706.png)

![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-2-carboxamide](/img/structure/B11677717.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11677724.png)
